molecular formula C7H7N5S B1269852 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 78027-00-6

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1269852
CAS RN: 78027-00-6
M. Wt: 193.23 g/mol
InChI Key: PMSNUXITFAAPEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves multi-step reaction sequences starting from precursors such as methyl nicotinate or isonicotinic acid hydrazide. These processes typically include reactions with carbon disulfide, hydrazine hydrate, and various aromatic aldehydes under specific conditions to introduce different substituents to the core structure (Dave et al., 2007); (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives has been elucidated using single-crystal X-ray diffraction, revealing a complex arrangement of nitrogen atoms conducive to forming various bonds and interactions. This structural configuration supports its reactivity and the formation of coordination compounds with metals (García et al., 1986).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including cyclo-condensation, Mannich reactions, and reactions with formaldehyde and different aromatic amines, leading to a broad range of derivatives. These reactions enable the synthesis of compounds with potential antimicrobial, antitubercular, and other biological activities (Dave et al., 2007); (Hu et al., 2005).

Physical Properties Analysis

The physical properties of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol derivatives, including solubility, melting points, and crystalline structure, are closely related to their specific chemical modifications. These properties are critical for determining their suitability for various applications, including their use as corrosion inhibitors (Ansari et al., 2014).

Chemical Properties Analysis

The chemical behavior of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, including its reactivity towards different chemical agents and its ability to form complexes with metals, underscores its versatility in chemical synthesis and potential for developing novel compounds with desired biological or physical properties. Coordination complexes with metals such as nickel, copper, and zinc illustrate the ligand properties of this compound and its derivatives, contributing to the development of materials with potential utility in various domains (Haddad et al., 2013).

Scientific Research Applications

  • Antidiabetic Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : The compound is used in the synthesis of antidiabetic agents .
    • Method : The compound is used to synthesize mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)), using 2- ( ( (3-mercapto-5- (pyridin-3-yl)-4 H -1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol (H 2 L 1) ligand and the corresponding metal acetates in a 1:1 molar ratio .
    • Results : In vitro alpha-amylase and alpha-glucosidase inhibitory assay revealed moderate to good results for the synthesized compounds .
  • Antibacterial, Antifungal, and Antitubercular Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : The compound is used in the synthesis of antibacterial, antifungal, and antitubercular agents .
    • Method : The compound is synthesized using solid state microwave irradiation technique .
    • Results : The synthesized compounds are characterized by UV-Visible, FTIR and GC-MS techniques .
  • Histidine Biosynthesis Inhibitor

    • Field : Biochemical Research .
    • Application : The compound is used as a histidine biosynthesis inhibitor .
    • Method : The compound is used in medium for screening co-transformants from yeast two-hybrid interactions .
    • Results : The compound is effective in inhibiting histidine biosynthesis .
  • Electrochemical Detection of Sulfhydryl Compounds

    • Field : Chemical Research .
    • Application : The compound is used in the electrochemical detection of sulfhydryl compounds .
    • Method : The compound is used to modify a Silsesquioxane, which is then used for the electrochemical detection .
    • Results : The modified Silsesquioxane shows good performance in the electrochemical detection of sulfhydryl compounds .
  • Synthesis of Transition Metal Complexes

    • Field : Inorganic Chemistry .
    • Application : The compound is used in the synthesis of transition metal complexes .
    • Method : The compound is used to synthesize transition metal complexes .
    • Results : The synthesized transition metal complexes are characterized by various techniques .
  • Organometallic Polymers

    • Field : Polymer Chemistry .
    • Application : The compound is used in the synthesis of organometallic polymers .
    • Method : The compound is used to synthesize mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)), using 2- ( ( (3-mercapto-5- (pyridin-3-yl)-4 H -1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol (H 2 L 1) ligand and the corresponding metal acetates in a 1:1 molar ratio .
    • Results : The synthesized compounds were examined for in vitro alpha-amylase and alpha-glucosidase inhibitory activity .
  • Antioxidant Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : The compound is used in the synthesis of antioxidant agents .
    • Method : The compound is synthesized using solid state microwave irradiation technique .
    • Results : The synthesized compounds are characterized by UV-Visible, FTIR and GC-MS techniques .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Further investigations on this scaffold could harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSNUXITFAAPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357414
Record name 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

78027-00-6
Record name 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-(pyridin-3-yl)-4.5-dihydro-1H-1.2.4-triazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Citations

For This Compound
25
Citations
S Banerjee, S Ganguly, KK Sen… - Journal of Advanced …, 2013 - japer.in
A series of twenty seven novel N-(substituted phenyl)-2-(1H-1, 2, 4-triazol-1-yl) acetamides 3 (ai), 2-[(4-amino-5-phenyl-4H-1, 2, 4-triazol-3-yl) thio]-N-(substituted phenyl) acetamides 5 (…
Number of citations: 2 japer.in
WA El-Sayed, MI Hegab, HEM Tolan… - Monatshefte für Chemie …, 2008 - Springer
A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized. 5-Pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione …
Number of citations: 6 link.springer.com
G Omprakash, Y Anjaneyulu, NS Subramanian… - Citeseer
The nicotino hydrazide (1) on reaction with carbon disulphide and ethanolic potassium hydroxide followed by treatment with hydrazine hydrate give 4-amino-5-(pyridin-3-yl)-4H-1, 2, 4-…
Number of citations: 2 citeseerx.ist.psu.edu
S Praveen, QR Code - academia.edu
A series of substituted 1, 2, 4-Triazole derivatives were synthesized, and their anticonvulsant activity and antimicrobial activity were evaluated which include the MES model and by Cup-…
Number of citations: 0 www.academia.edu
S Banerjee, S Ganguly, KK Sen - Int. J. Pharm. Appl, 2013
Number of citations: 1
Y Deswal, S Asija, A Tufail, A Dubey, L Deswal… - Journal of Inorganic and …, 2023 - Springer
In search of 1,2,4-triazole-based antidiabetic agents, new mixed-ligand chelates of the type, [M(L)(H 2 O) 3 ] (where M = Co(II), Ni(II), Cu(II) and Zn(II)), were synthesized using 2-(((3-…
Number of citations: 1 link.springer.com
I Khan, S Zaib, A Ibrar, NH Rama, J Simpson… - European journal of …, 2014 - Elsevier
Nitrogen-containing heterocycles are of particular interest and significant importance for the discovery of potent bioactive agents in pharmaceutical industry. The present study reports …
Number of citations: 108 www.sciencedirect.com
I Khan, A Ibrar, S Zaib, S Ahmad, N Furtmann… - Bioorganic & Medicinal …, 2014 - Elsevier
In an effort to identify novel cholinesterase candidates for the treatment of Alzheimer’s disease (AD), a diverse array of potentially bioactive compounds including triazolothiadiazoles (4a…
Number of citations: 73 www.sciencedirect.com
MA Othman - Journal of Education and Science, 2020 - iasj.net
In this work the synthesis of some substituted 1, 2, 4-triazoles and five ring system's reported. 2-(4-Chlorophenoxy) acetic acid (S1) was synthesis from corresponding substituted phenol …
Number of citations: 1 www.iasj.net
SP Desai, YH Momin, ST Taralekar… - … Phytomedicine Int J, 2021 - researchgate.net
A series of 1, 2, 4-triazole derivatives (5a1-5a10) were synthesized and evaluated for its in vitro anticancer activity. In the present investigation, nicotinic acid refluxed with ethanol to …
Number of citations: 6 www.researchgate.net

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